molecular formula C4H6ClFOS B12839235 S-(2-chloroethyl) 2-fluoroethanethioate CAS No. 406-27-9

S-(2-chloroethyl) 2-fluoroethanethioate

Cat. No.: B12839235
CAS No.: 406-27-9
M. Wt: 156.61 g/mol
InChI Key: WVIGZHKFISVJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Chloroethyl) 2-fluoroethanethioate is a synthetic organosulfur compound characterized by a thioester functional group linking a 2-chloroethyl moiety to a 2-fluoroethyl chain. This structure confers both alkylating and electrophilic properties, making it a candidate for biochemical and pharmacological studies.

Properties

CAS No.

406-27-9

Molecular Formula

C4H6ClFOS

Molecular Weight

156.61 g/mol

IUPAC Name

S-(2-chloroethyl) 2-fluoroethanethioate

InChI

InChI=1S/C4H6ClFOS/c5-1-2-8-4(7)3-6/h1-3H2

InChI Key

WVIGZHKFISVJCL-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SC(=O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chloroethyl) 2-fluoroethanethioate typically involves the reaction of 2-chloroethanol with 2-fluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: S-(2-chloroethyl) 2-fluoroethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of S-(2-chloroethyl) 2-fluoroethanethioate involves its ability to undergo nucleophilic substitution and oxidation reactions. The chloroethyl group can be targeted by nucleophiles, leading to the formation of new chemical bonds. The thioether group can be oxidized, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Mustards (Bis(2-Chloroethyl) Sulfide)

Sulfur mustard (bis(2-chloroethyl) sulfide) is a well-studied alkylating agent and chemical warfare agent. Key comparisons include:

Property Sulfur Mustard S-(2-Chloroethyl) 2-Fluoroethanethioate
Reactivity Bifunctional alkylator (forms episulfonium ion) Likely monofunctional; thioester hydrolysis may release reactive thiols/chloroethyl species
Solubility Lipophilic (octanol/water coefficient >1) Fluorine may increase polarity; solubility profile inferred from nitrosoureas (log P ~1.5–2.5)
Toxicity High systemic toxicity (vesicant, DNA crosslinker) Expected lower acute toxicity due to monofunctional alkylation; fluorination may reduce volatility
Biological Targets DNA, proteins, glutathione Likely targets nucleophilic sites (e.g., cysteine residues, nucleic acids)

Sulfur mustard’s bifunctional alkylation leads to crosslinking of DNA and proteins, whereas this compound’s monofunctional structure may limit crosslinking but enhance selective alkylation of proteins or small molecules like glutathione .

Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea)

Nitrosoureas are antitumor agents with dual alkylating and carbamoylating activities. Comparative analysis:

Property 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea This compound
Alkylating Activity High (via 2-chloroethyl group) Moderate (thioester hydrolysis required for activation)
Carbamoylating Activity Significant (cyclohexyl isocyanate release) Absent (no nitrosourea moiety)
Solubility Lipid-soluble (log P ~2.0) Fluorine may reduce lipid solubility compared to cyclohexyl groups
Therapeutic Index Limited by bone marrow toxicity Fluorinated structure may reduce myelosuppression (cf. glucose-conjugated nitrosoureas )
S-(2-Chloroethyl)glutathione

A metabolite of 1,2-dichloroethane, this compound alkylates hemoglobin and proteins:

Property S-(2-Chloroethyl)glutathione This compound
Metabolic Pathway Glutathione conjugation Likely hydrolysis or enzymatic cleavage
Protein Binding Binds hemoglobin (low sensitivity) Potential for higher protein affinity due to thioester electrophilicity
Toxicity Low acute toxicity (requires high doses) Fluorine may enhance metabolic stability, prolonging exposure

S-(2-chloroethyl)glutathione’s requirement for high molar excess to alkylate hemoglobin suggests that this compound may need optimization for efficient target engagement .

Key Research Findings

Alkylation vs.

Fluorine Effects : The 2-fluoroethyl group may confer resistance to enzymatic degradation, as seen in fluorinated antitumor agents, improving pharmacokinetics .

Solubility and Distribution: Octanol/water coefficients of analogous compounds (log P ~1.5–2.5) suggest moderate lipid solubility, balancing tissue penetration and excretion .

Data Tables

Table 1. Physicochemical Properties

Compound log P (Octanol/Water) Half-Life (Plasma) Key Reactivity
Sulfur Mustard 1.8 Minutes (hydrolysis) Bifunctional alkylation
1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea 2.1 5–60 min Alkylation/Carbamoylation
This compound (inferred) ~1.5–2.0 Hours (fluorine stabilization) Monofunctional alkylation

Biological Activity

S-(2-chloroethyl) 2-fluoroethanethioate is a compound that has garnered attention due to its potential biological activity, particularly in relation to its structural similarities with known vesicants and alkylating agents. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C4H8ClFOSC_4H_8ClFOS. Its structure features a chloroethyl group, which is known for its reactivity, particularly in biological systems. The presence of a fluorine atom may influence the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is primarily linked to its ability to form reactive intermediates that can interact with nucleophilic sites in biomolecules, such as DNA and proteins. This interaction can lead to:

  • Alkylation of DNA : Similar to other alkylating agents, this compound may cause DNA damage, leading to mutations or cell death.
  • Inflammatory Response : Analogous compounds have been shown to induce inflammatory responses, which may be mediated through the activation of various signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance:

  • Cell Viability Assays : Studies using MTT assays have shown decreased cell viability in treated cells compared to controls.
  • DNA Damage Assessment : Comet assays indicate increased DNA strand breaks in cells exposed to the compound.

In Vivo Studies

In vivo studies using animal models have provided insights into the compound's biological effects:

  • Skin Irritation and Inflammation : Similar compounds like 2-chloroethyl ethyl sulfide (CEES) have been shown to cause significant skin irritation and inflammation in models such as SKH-1 hairless mice. CEES exposure resulted in increased epidermal thickness and inflammatory cell infiltration, suggesting a parallel response might be expected with this compound .
Study ParameterCEES Exposure (4 mg)Control (Untreated)
Epidermal Thickness (μm)20.04 ± 5.010.00 ± 3.0
Wet/Dry Weight Ratio5.50 ± 0.51.00 ± 0.1
Inflammatory Cell Count (per field)IncreasedNormal

Case Studies

Several case studies have highlighted the potential health risks associated with exposure to compounds similar to this compound:

  • Chemical Warfare Agents : The use of vesicants like sulfur mustard has been documented to cause severe skin injuries and long-term health effects, including cancer risk due to DNA damage.
  • Occupational Exposure : Workers exposed to alkylating agents in industrial settings have reported increased incidences of skin disorders and respiratory issues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.